Temephos

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in common organic solvents such as diethyl ether, aromatic and chlorinated hydrocarbons.

Soluble in acetonitrile, carbon tetrachloride, ether, toluene

In hexane, 9.6 g/L

In water, 9.0X10-6 g/L at 10 °C; 2.7X10-4 g/L at 20 °C; 7.0X10-4 g/L at 30 °C

In water, 0.27 mg/L at 25 °C

Solubility in water: none

Insoluble

Synonyms

Canonical SMILES

Larvicidal Efficacy

- Extensive research supports Temephos' effectiveness in eliminating mosquito larvae. Studies demonstrate its ability to significantly reduce Aedes aegypti larval indices in controlled settings [1].

Source

[1] Coverage and beliefs about temephos application for control of dengue vectors and impact of a community-based prevention intervention: secondary analysis from the Camino Verde trial in Mexico ()

Residual Activity

- Research focuses on understanding the duration of Temephos' residual activity in various water containers. This is crucial for determining optimal application frequency. Studies show that residual effects can vary depending on water type and application method. For instance, one study found a median duration of 2.4 weeks for Temephos applied using spoons in household water tanks, compared to 3.4 weeks with zip-lock bags [2].

Source

[2] Water Use Practices Limit the Effectiveness of a Temephos-Based Aedes aegypti Larval Control Program in Northern Argentina ()

Impact on Control Programs

- Scientific research also evaluates the effectiveness of Temephos-based mosquito control programs. While studies have shown success in reducing vector indices, challenges like incomplete surveillance and short residual activity can limit program effectiveness [1, 2].

Sources

[1] Coverage and beliefs about temephos application for control of dengue vectors and impact of a community-based prevention intervention: secondary analysis from the Camino Verde trial in Mexico ()[2] Water Use Practices Limit the Effectiveness of a Temephos-Based Aedes aegypti Larval Control Program in Northern Argentina ()

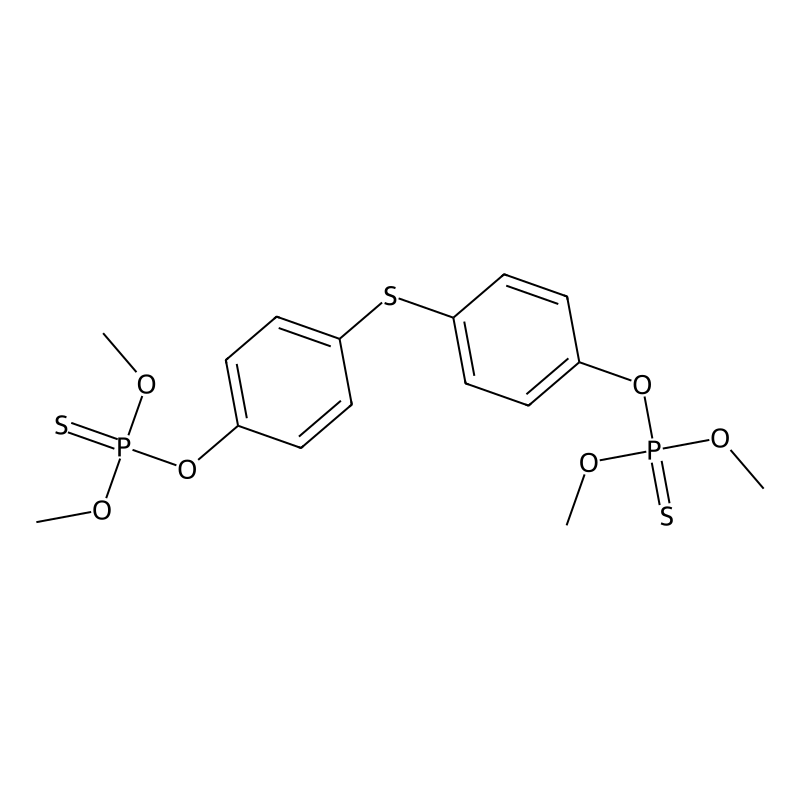

Temephos, also known by its trade name Abate, is an organophosphate insecticide primarily used as a larvicide to control mosquito and other insect populations. Its chemical formula is C₁₆H₂₀O₆P₂S₃, and it has a molecular weight of 466.5 g/mol. Temephos is characterized as a non-systemic phosphorothioate, meaning it does not translocate within the plant or organism but acts directly on target pests. It is particularly effective against the larvae of mosquitoes and midges, which are vectors for various diseases, including dengue fever and malaria .

Temephos exhibits low solubility in water (0.03 mg/L at 25°C) and has a log Kₑₙ of 4.91, indicating a tendency to bioaccumulate in aquatic organisms . Its mode of action involves the inhibition of the enzyme acetylcholinesterase, leading to an accumulation of acetylcholine in the nervous system of insects, which ultimately results in their death before reaching maturity .

Temephos acts as an acetylcholinesterase (AChE) inhibitor. AChE is a vital enzyme in the nervous system responsible for breaking down acetylcholine, a neurotransmitter. Temephos binds to AChE, preventing it from functioning properly. This leads to an accumulation of acetylcholine, causing uncontrolled nerve impulses and ultimately death in the insect larvae [].

Temephos is classified by the World Health Organization (WHO) as slightly hazardous (Class III) []. However, it can still pose risks if not handled properly.

- Toxicity: Temephos can be toxic to humans and animals if ingested, inhaled, or absorbed through the skin. Symptoms of exposure may include nausea, dizziness, headaches, and muscle weakness [].

- Environmental Impact: Temephos can be harmful to aquatic organisms like fish and invertebrates at high concentrations. Its use should be carefully managed to minimize environmental impact.

- Inhibition of Acetylcholinesterase: Temephos forms a covalent bond with the serine residue in the active site of acetylcholinesterase, leading to enzyme inhibition and subsequent neurotoxicity in insects .

- Biotransformation: In biological systems, temephos can be metabolized through dephosphorylation and oxidation processes. This biotransformation can lead to the formation of oxons, which are more toxic derivatives .

- Environmental Degradation: Temephos is broken down primarily by microbial metabolism in soil and water, with a half-life ranging from a few weeks to several months depending on environmental conditions .

Temephos exhibits significant biological activity against various insect species, particularly those that are vectors for human diseases. Its primary targets include:

- Mosquito Larvae: Temephos is widely used to control Aedes aegypti and Anopheles mosquitoes, which are responsible for transmitting diseases like dengue fever and malaria .

- Aquatic Invertebrates: The compound has shown effectiveness against other aquatic larvae, but it poses risks to non-target species due to its toxicity levels .

The acute toxicity of temephos varies among species; for instance, it has been reported to have an LC50 value of approximately 1500 µg/L for marine annelids .

Temephos can be synthesized through several methods involving phosphorothioate chemistry. A common synthesis route includes:

- Phosphorylation Reaction: The reaction typically involves the condensation of phenolic compounds with phosphorus sulfide or related phosphorus compounds.

- Formation of Phosphorothioate Linkages: The introduction of sulfur into the phosphate group leads to the formation of the phosphorothioate structure characteristic of temephos.

The specific details of these synthetic pathways may vary based on the desired purity and yield but generally follow established organophosphate synthesis protocols.

Temephos has a variety of applications primarily in public health and agriculture:

- Vector Control: It is extensively used for controlling mosquito populations in stagnant water bodies to reduce disease transmission.

- Agricultural Pest Management: Temephos is applied in agriculture to protect crops from pest infestations.

- Pet Care: It is also utilized in veterinary medicine for controlling fleas and lice infestations on pets .

Despite its efficacy, the use of temephos is regulated due to its potential environmental impacts and toxicity to non-target organisms.

Temephos belongs to a class of organophosphate compounds that share similar modes of action but differ in structure and application. Here are some comparable compounds:

| Compound Name | Chemical Structure | Primary Use | Unique Features |

|---|---|---|---|

| Malathion | C₁₄H₁₈O₃PS | Agricultural insecticide | Less toxic to mammals; broad-spectrum |

| Chlorpyrifos | C₁₂H₁₄Cl₃NO₃PS | Agricultural pest control | More persistent in the environment |

| Diazinon | C₁₂H₁₅N₂O₃PS | Insecticide for crops | Rapidly degraded by sunlight |

Temephos is unique due to its specific application as a larvicide targeting aquatic stages of insects while exhibiting relatively low persistence compared to some other organophosphates. Its formulation often leads to higher toxicity levels than its technical grade material due to additives that enhance efficacy against target pests .

Purity

Physical Description

White, crystalline solid or liquid (above 87 degrees F). [insecticide] [Note: Technical grade is a viscous, brown liquid.]; [NIOSH]

COLOURLESS OR WHITE CRYSTALS OR LIQUID.

White, crystalline solid or liquid (above 87 °F).

White, crystalline solid or liquid (above 87 °F). [insecticide] [Note: Technical grade is a viscous, brown liquid.]

Color/Form

White, crystalline solid or liquid (above 87 degrees F) [Note: Technical grade is a brown, viscous liquid].

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

248-257 °F (decomposes)

248-257 °F (Decomposes)

Flash Point

Heavy Atom Count

Density

1.3 g/cu cm

1.3 g/cm³

1.32

LogP

log Kow = 5.96

5.96

Decomposition

120-125 °C

Appearance

Melting Point

30.0-30.5 °C

30 °C

87 °F

Storage

UNII

GHS Hazard Statements

H302 (95.92%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (89.8%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H332 (10.2%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H373 (14.29%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (93.88%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (16.33%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Mechanism of Action

Organophosphates poison insects and humans primarily by phosphorylation of the acetylcholinesterase enzyme at nerve endings. /Organophosphate Cholinesterase-inhibiting pesticides/

Vapor Pressure

0.00000007 [mmHg]

Vapor pressure at 25 °C: negligible

0.00000007 mmHg at 77 °F

(77 °F): 0.00000007 mmHg

Pictograms

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

In guinea pig, /oral/ absorption apparently was less than in rat, & biliary excretion of metabolites was demonstrated.

When (3)H temephos was administered to rats by mouth, radioactivity reached a peak in the blood between 5 and 8 hr and then dissipated within a half-life of about 10 hr. Appreciable radioactivity was found only in the GI tract and fat. Both in the feces and in the fat, most of the radioactivity came from unchanged insecticide, but small amounts of the sulfoxide were present also. Traces of temephos were found in the urine ... .

In mammals, elimination of mainly of unchanged temephos in the feces and urine.

Metabolism Metabolites

When rats were fed Abate, 60% of the material appeared in ... feces as the oxygen analog of Abate and its sulfoxide. The thiodiphenol, sulfinyldiphenol and sulfonyldiphenol were also found. In the urine, sulfate and glucoside conjugates of the hydrolysis products of Abate and sulfoxide as well as sulfone analogs accounted for 39.5% of the material administered. ... Five compounds found in feces and three in urine were not identified.

Larvae of the mosquito (Aedes aegypti L) metabolized Abate to sulfoxides and sulfones of Abate, the oxygen analog, and the demethylated analog. Some conjugates were also formed. In the housefuly, all expected metabolic products were found internally either as the intact ester or as hydrolyzed material ...

Abate yields in rat, abate sulfoxide and thiodiphenol. /From table/

For more Metabolism/Metabolites (Complete) data for TEMEPHOS (8 total), please visit the HSDB record page.

Wikipedia

Biological Half Life

Use Classification

INSECTICIDES

Methods of Manufacturing

Preparation: J. B. Lovell, R. W. Baer, BE 648531 C.C. 63, 11433e (1965); eidem, US 3317636 (1964, 1967 both to American Cyanamid).

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies Temephos (technical grade) as unlikely to present an acute hazard in normal use; Main Use: insecticide.

Temephos is approved by the WHO for the use as a vector control agent in potable water and recommended application should not exceed a dosage of 1 mg/L.

Where ... /Abate is/ used ... /to control mosquito larvae/, water so treated must not be drunk by humans, livestock or pets, or used in birdbaths or aquariums, at least until ... chem has become diluted to point of insignificance.

Analytic Laboratory Methods

Method: USGS-NWQL O-2002-01; Procedure: gas chromatography-mass spectrometry; Analyte: temephos; Matrix: filtered natural-water; Detection Limit: 0.0361 ug/L.

Micro: Colorimetric method is based on the hydrolysis of abate to 4,4'-thiodiphenol & reaction with 4-aminoantipyrine & periodate, determination at 485 nm. Gas chromatographic determination of abate using FPD & ECD. Macro: Formulations assayed by GLC or by UV absorption after passage through silica gel.

Product analysis is by HPLC or by GLC. Residues may be determined by colorimetry or by GLC.

Temephos in pesticide formulations is determined by LC method at 254 nm. (Method is suitable for tech temephos and formulations with temephos as only active ingredient.)

Storage Conditions

... Store in tightly closed containers in a cool, well-ventilated area away from strong acids or bases. Where possible, automatically transfer material from drum or other storage containers to process containers. Sources of ignition such as smoking and open flames are prohibited where this chemical is handled, used, or stored. Metal containers involving the transfer of this chemical should be grounded and bonded. Wherever this chemical is used, handled, manufactured, or stored, use explosion-proof electrical equipment and fittings.

Interactions

Stability Shelf Life

Optimum stability at pH 5-7

Stable @ 25 °C and in natural fresh and saline waters.

Stable at 25 °C for a least 2 years.

Dates

Efficacy and safety of erenumab in the real-life setting of S. Antonio Abate Hospital's Headache Center (Gallarate)

Elisabetta Dalla Valle, Manlio Di Falco, Andrea Mancioli, Simona Corbetta, Isidoro La SpinaPMID: 33169193 DOI: 10.1007/s10072-020-04752-4

Abstract

Protocol for a prospective observational study: the Australia and New Zealand Diabetic and Ischaemic Foot Outcomes Study (ANZ-DIFOS)

Odette Hart, Shirley Jansen, Robert Fitridge, Manar KhashramPMID: 34475182 DOI: 10.1136/bmjopen-2021-050833

Abstract

Diabetic foot disease is a common condition globally and is over-represented in indigenous populations. The propensity for patients with diabetic foot disease to undergo minor or major limb amputation is a concern. Diabetic foot disease and lower limb amputation are debilitating for patients and have a substantial financial impact on health services. The purpose of this multicentre study is to prospectively report the presentation, management and outcomes of diabetic foot disease, to validate existing scoring systems and assess long term outcomes for these patients particularly in relation to major limb amputation.This is a multisite, international, prospective observational study, being undertaken at Waikato Hospital, New Zealand (NZ); Sir Charles Gairdner Hospital, the Royal Adelaide Hospital and the Queen Elizabeth Hospital, Australia. Consecutive participants with diabetic foot disease that meet inclusion criteria and agree to participate will be recruited from multidisciplinary team diabetic foot clinic, vascular clinic, dialysis and admission to hospital. Follow-up of participants will occur at 1, 3, 6 and 12 months. At recruitment and follow-up reviews, information about service details, demographic and clinical history, wound data and discharge information will be recorded. The primary outcomes are the time to wound healing, major amputation, overall mortality and amputation-free survival at 12 months. This study started in NZ in August 2020 and will commence in Australian sites in early 2021.

New Zealand Central Health and Disability Ethics Committee (20/CEN/122), Waikato DHB Research Department (RDO020044), Quality Improvement HoD Sir Charles Gairdner Hospital (39715) and the Central Adelaide Local Health Network (CALHN) Human Research Ethics Committee (13928). Results will be presented at international conferences and published in peer-reviewed journals.

Australian New Zealand Clinical Trials Registry (ACTRN12621000337875).

Human Biotransformation Pathway of Temephos Using an

Andrés Reyes-Chaparro, Francisco Alberto Verdín-Betancourt, Adolfo Sierra-SantoyoPMID: 33112607 DOI: 10.1021/acs.chemrestox.0c00105

Abstract

Temephos is an organophosphorothioate (OPT) larvicide used for controlling vectors of diseases such as dengue, chikungunya, and Zika. OPTs require a metabolic activation mediated by cytochrome P540 (CYP) to cause toxic effects, such as acetylcholinesterase (AChE) activity inhibition. There is no information about temephos biotransformation in humans, and it is considered to have low toxicity in mammals. Recent studies have reported that temephos-oxidized derivatives cause AChE inhibition. The aim of this study was to propose the human biotransformation pathway of temephos usingtools. The metabolic pathway was proposed using the MetaUltra program of MultiCase software as well as the Way2Drug and Xenosite web servers. The results show the following three essential reactions of phase I metabolism: (1)

-oxidation, (2) oxidative desulfurization, and (3) dephosphorylation, as well as the formation of 19 possible intermediary metabolites. Temephos dephosphorylation is the most likely reaction, and it enables phase II metabolism for glucuronidation to be excreted. However, the CYP-dependent metabolism showed that temephos oxon can be formed, which could lead to toxic effects in mammals. CYP2B6, 2C9, and 2C19 are the main isoforms involved in temephos metabolism, and CYP3A4 and 2D6 have minor contributions. According to computational predictions, the highest probability of temephos metabolism is dephosphorylation and phase II reactions that do not produce cholinergic toxic effects; nonetheless, the participation of CYPs is highly possible if the primary reaction is depleted.

A Challenge for a Unique Dengue Vector Control Programme: Assessment of the Spatial Variation of Insecticide Resistance Status amongst

Rasika Dalpadado, Nayana Gunathilaka, Deepika Amarasinghe, Lahiru UdayanagaPMID: 33884266 DOI: 10.1155/2021/6619175

Abstract

To date, dengue is considered an important public health problem in Sri Lanka. Irrational use of insecticides without evidence-based applications has primed the development of resistance in mosquito vectors.The present study investigated the resistance status of

and

to commonly used insecticides in three selected Medical Officer of Health (MOH) areas (i.e., Attanagalla, Dompe, and Negombo) in Gampaha District, Western Province of Sri Lanka. Entomological surveys were performed using ovitraps and larval collections. Larval bioassays were carried out to determine the LC

, LC

, and LC

and susceptibility status for organophosphate temephos, whereas adult bioassays were performed to test the 0.03% deltamethrin and 0.8% malathion susceptibility.

The study revealed that the temephos concentrations required to control

(13.7-17.7 times) and

(4.6-7.6 times) are higher than the diagnostic concentration (0.012 mg/L) proposed by the World Health Organization. The highest resistance levels were observed for both

(14 ± 1.87) and

s (36 ± 1.87) collected from the Negombo MOH area. Therefore, the WHO recommended diagnostic concentration is no longer effective in controlling

and

larvae in these areas. Both the dengue vectors have evolved a high level of insecticide resistance to malathion and deltamethrin in the Gampaha District except

mosquitoes in rural areas. Further, vectors in rural areas are indicated susceptible (>98%) to pyrethroids and emergence of resistance (<97%) for organophosphate insecticides.

The results of this study warrant the vector management authorities on the proper application of insecticides and rational use in vector control. The susceptibility status of vector mosquitoes should be continuously monitored especially in dengue-endemic areas parallel to the routine surveillance programme. Further molecular studies are strongly recommended to determine the Knockdown Resistance (kdr) mutations among

populations.

Multiple insecticide resistance in Aedes aegypti (Diptera: Culicidae) from Boyeros municipality, Cuba and associated mechanisms

M M Rodríguez, A Ruiz, L Piedra, G Gutierrez, J Rey, M Cruz, J A BissetPMID: 32866457 DOI: 10.1016/j.actatropica.2020.105680

Abstract

In this study, insecticide resistance and the mechanisms responsible were characterized in Ae. aegypti of Boyeros municipality from Havana, Cuba. Boyeros represents a high epidemiological risk because it is located near the Havana International Airport, it is highly urbanized, and it has a large influx of people from endemic countries so that it qualifies as a sentinel site for surveillance. The larvae collected from five areas of this municipality showed resistance to temephos associated with metabolic enzymes. The adult mosquitoes displayed a deltamethrin resistance and less distinctly to other pyrethroids associated with a high frequency of sodium channel gene mutations (F1534C and V1016I), detected for the first time in a field population from Cuba. The presence in the field populations of two insecticide resistance mechanisms represents a limiting factor in the success of the control operations of this vector, so other strategies should be considered to preserve the effectiveness of the insecticides available in public health for vector control in Cuba.Comparison of novaluron, pyriproxyfen, spinosad and temephos as larvicides against Aedes aegypti in Chiapas, Mexico

Carlos F Marina, J Guillermo Bond, José Muñoz, Javier Valle, Humberto Quiroz-Martínez, Jorge A Torres-Monzón, Trevor WilliamsPMID: 32549084 DOI: 10.21149/10168

Abstract

To compare the efficacy of three modern larvicides with the organophosphate temephos for control of Aedes aegypti in water tanks in Chiapas.Trials were performed to compare the efficacy of pyriproxyfen, novaluron, two formulations of spinosad (granules and tablets) and temephos in oviposition traps and domestic water tanks.

Pyriproxyfen and temephos provided 2-3 weeks of complete control of larvae in oviposition traps, whereas spinosad granules and novaluron provided 7-12 weeks of control. Treatment of water tanks resulted in a significant reduction in oviposition by Ae. aegypti in houses (p<0.001). Higher numbers of larvae were present in temephos and pyriproxyfen-treated water tanks compared to novaluron and spinosad tablet treatments during most of the study.

Spinosad formulations and novaluron were effective larvicides in this region. The poor performance of temephos may be indicative of reduced susceptibility in Ae. aegypti populations in Chiapas.

Elimination of

Moses N Katabarwa, Peace Habomugisha, Annet Khainza, David Oguttu, Edson Byamukama, James Katamanywa, Thomson Isingooma, Fredrick Bwenume, Christine Nahabwe, Monica Ngabirano, Paul Akampurira, Lauri Bernard, Thomas R Unnasch, Frank RichardsPMID: 32588807 DOI: 10.4269/ajtmh.20-0195

Abstract

Wambabya-Rwamarongo onchocerciasis focus is one of the eight foci Uganda verified using the WHO verification guidelines. The approach for elimination was twice yearly treatment with ivermectin for every round, treating at least 90% of all the eligible population. This was in combination with vector elimination using Abate(BASF SE, Limburgerhof, Germany) since elimination nationwide policy was launched. From 2008 to 2013, the program distributed ivermectin with a mean treatment coverage of the ultimate treatment goal (UTG) or eligible population of 91.2%, with a range of 85-96%. In 2009, vector elimination based on ground larviciding had a dramatic impact on the

vectors, as the last fly was observed in October 2009. No more

vectors were observed during a period of at least 7 years, including the 3-year posttreatment surveillance (PTS) until the focus was reclassified as eliminated in August 2017. During the PTS period, none of the 10,578 trapped crabs were found infested with the aquatic stages of the vector. The last infested crab was observed in March 2010, and for at least 7 years, no infested crabs were observed. Serological surveys showed that of 2,978 young children examined in 2013, only one was OV16 positive (0.0%; 95% CI: 0-0.21). In 2017, after the PTS period, all 3,079 young children examined were negative for OV16 (95% CI: 0-0.16). Therefore, entomological and serological results provided evidence that resulted in the reclassification of Wambabya-Rwamarongo focus from "transmission interrupted" to "transmission eliminated" with no possibility of recrudescence.

Deletion of

Mehak Zahoor Khan, Vinay Kumar NandicooriPMID: 33468473 DOI: 10.1128/AAC.02095-20

Abstract

Eradication of tuberculosis (TB), caused by(

), has been a challenge due to its uncanny ability to survive in a dormant state inside host granulomas for decades.

rewires its metabolic and redox regulatory networks to survive in the hostile hypoxic and nutrient-limiting environment, facilitating the formation of drug-tolerant persisters. Previously, we showed that protein kinase G (PknG), a virulence factor required for lysosomal escape, aids in metabolic adaptation, thereby promoting the survival of nonreplicating mycobacteria. Here, we sought to investigate the therapeutic potential of PknG against latent mycobacterium. We show that inhibition of PknG by AX20017 reduces mycobacterial survival in

latency models such as hypoxia, persisters, and nutrient starvation. Targeting PknG enhances the bactericidal activity of the frontline anti-TB drugs in peritoneal macrophages. Deletion of

resulted in 5- to 15-fold-reduced survival of

in chronically infected mice treated with anti-TB drugs. Importantly, in the Cornell mouse model of latent TB, the deletion of

drastically attenuated

's ability to resuscitate after antibiotic treatment compared with wild-type and complemented strains. This is the first study to investigate the sterilizing activity of

deletion and inhibition for adjunct therapy against latent TB in a preclinical model. Collectively, these results suggest that PknG may be a promising drug target for adjunct therapy to shorten the treatment duration and reduce disease relapse.

Insecticide resistance and genetic structure of Aedes aegypti populations from Rio de Janeiro State, Brazil

Rafi Ur Rahman, Luciano Veiga Cosme, Monique Melo Costa, Luana Carrara, José Bento Pereira Lima, Ademir Jesus MartinsPMID: 33591988 DOI: 10.1371/journal.pntd.0008492